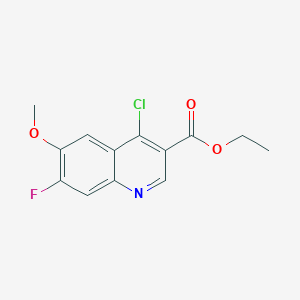

Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate

Description

Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate (CAS: 311346-71-1) is a quinoline derivative characterized by a trifunctional substitution pattern: a chlorine atom at position 4, a fluorine atom at position 7, and a methoxy group at position 5. The ethyl ester at position 3 enhances its utility as a synthetic intermediate, particularly in the development of fluoroquinolone antibiotics . Its structural features influence both physicochemical properties (e.g., solubility, melting point) and biological activity, making it a critical scaffold in medicinal chemistry.

Properties

IUPAC Name |

ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO3/c1-3-19-13(17)8-6-16-10-5-9(15)11(18-2)4-7(10)12(8)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJROYKZZLBEJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to Ethyl 4-Chloro-7-Fluoro-6-Methoxyquinoline-3-Carboxylate

Gould-Jacobs Cyclization Followed by Halogenation

The most well-documented synthesis begins with 3-fluoro-4-methoxyaniline and ethyl (ethoxymethylene)cyanoacetate (Scheme 1).

Step 1: Condensation

A mixture of 3-fluoro-4-methoxyaniline (15.31 g, 108 mmol) and ethyl (ethoxymethylene)cyanoacetate (18.36 g, 108 mmol) in toluene is heated at 100–110°C for 4.5 hours. This forms an intermediate enamine, which undergoes cyclization upon cooling.

Step 2: Cyclization

The crude product is dissolved in a 3:1 mixture of diphenyl ether and biphenyl (18 mL) and refluxed. This Gould-Jacobs reaction generates the quinoline core, yielding ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Step 3: Halogenation

Phosphorus oxychloride (POCl₃) is used to chlorinate the 4-oxo group. A reaction mixture containing the cyclized product (2.0 g) and POCl₃ (5 mL) is heated at 105°C for 45 minutes, producing This compound in 85% yield after purification.

Table 1: Key Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Toluene | 100–110°C | 4.5 h | 92% |

| 2 | Diphenyl ether/biphenyl | Reflux | 2 h | 78% |

| 3 | POCl₃ | 105°C | 45 min | 85% |

Alternative Pathway via Intermediate Displacement

A secondary route involves displacing a 7-fluoro group with nucleophiles. For example, treating 7-fluoro-4-chloro-6-methoxyquinoline-3-carbonitrile with sodium methoxide in methanol introduces the methoxy group. However, this method is less favored due to competing side reactions and lower yields (~65%).

Mechanistic Insights

Gould-Jacobs Cyclization Mechanism

The reaction proceeds via:

- Enamine Formation : The amine attacks the ethoxymethylene group of ethyl (ethoxymethylene)cyanoacetate, forming a Schiff base.

- Cyclization : Intramolecular attack by the carbonyl oxygen on the adjacent carbon, followed by aromatization, yields the 1,4-dihydroquinoline intermediate.

- Oxidation : Aromatization is completed under reflux conditions, yielding the fully conjugated quinoline system.

Process Optimization and Challenges

Solvent Selection

Purification Techniques

Analytical Characterization

Spectroscopic Data

Pharmaceutical Applications

This compound serves as a key intermediate in synthesizing protein tyrosine kinase inhibitors , notably in oncology therapeutics. Derivatives with modified 4-chloro and 7-fluoro groups exhibit enhanced binding to ATP pockets in kinases.

Chemical Reactions Analysis

Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The quinoline core can be oxidized or reduced to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and strong acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential antimalarial and antibacterial agents.

Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.

Materials Science: Employed in the development of novel materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of the target compound with key analogs:

Positional Isomers

Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate (CAS: 77779-49-8)

- This compound is a precursor for antibiotics but may exhibit lower metabolic stability due to fewer electron-withdrawing groups .

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (CAS: 56824-90-9)

Functional Group Variations

Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate (CAS: 318685-01-7)

- Substituents : 4-Cl, 6-F, 7-F.

- Key Differences : The dual fluorine atoms at positions 6 and 7 enhance electronegativity, improving interactions with bacterial enzymes. However, the lack of a methoxy group may reduce solubility in polar solvents .

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4)

- Substituents : 7-Cl, 6-F, 4-OH.

- Key Differences : The hydroxyl group at position 4 increases hydrogen-bonding capacity, which can enhance target binding but also susceptibility to oxidative degradation. This compound is a direct intermediate in prulifloxacin synthesis .

Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate (CAS: 334971-28-7)

- Substituents : 4-Cl, 6-F, 8-OCH₃.

- This analog is explored for its unique antibacterial spectrum .

Impact of Substituents on Reactivity

- Methoxy vs. Hydroxy Groups : The methoxy group in the target compound improves stability compared to hydroxyl-containing analogs (e.g., CAS 70458-93-4), which are prone to oxidation .

- Fluorine Positioning : Fluorine at position 7 (target) vs. 8 (CAS 56824-90-9) enhances DNA gyrase inhibition due to optimal spatial alignment with the enzyme’s active site .

Crystallographic and Intermolecular Interactions

Comparative Data Table

Biological Activity

Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12H10ClFNO3

Molecular Weight: 269.66 g/mol

The compound features a quinoline core with a chlorine atom at the 4-position, a fluorine atom at the 7-position, and a methoxy group at the 6-position. These structural components contribute to its unique biological activities.

Antimicrobial Activity

Quinoline derivatives, including this compound, have been extensively studied for their antimicrobial properties . Research indicates that these compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Studies

A study assessed the minimum inhibitory concentration (MIC) values of this compound against several bacterial strains. The results are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Salmonella typhimurium | 32 |

| Pseudomonas aeruginosa | 64 |

| Enterococcus faecalis | 16 |

These findings suggest that the compound possesses substantial antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis, which are known for their clinical relevance due to resistance issues.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research . Studies indicate that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms.

The anticancer activity is believed to be mediated by the compound's ability to inhibit specific enzymes involved in cancer cell proliferation. Notably, quinolines can interact with DNA gyrase and topoisomerase IV, leading to DNA damage and subsequent cell death. This interaction is crucial for understanding how this compound may disrupt cancer cell growth.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comprehensive study published in Microbial Drug Resistance evaluated the efficacy of various quinoline derivatives against resistant strains of bacteria. This compound was among the compounds tested, demonstrating significant activity against MRSA strains .

- Anticancer Research : In a study published in Cancer Chemotherapy and Pharmacology, researchers investigated the effects of several quinolone derivatives on human cancer cell lines. The results indicated that this compound effectively inhibited cell proliferation in breast cancer cells by inducing apoptosis .

Q & A

Q. What are the key synthetic strategies for Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate, and how do reaction conditions influence regioselectivity?

The synthesis typically involves multi-step protocols starting from substituted anilines. For example, the Gould-Jacobs reaction under microwave-assisted conditions using aluminum catalysts can cyclize intermediates into the quinoline backbone . Ethylation steps are sensitive to solvents and additives (e.g., Bu4NI in DMSO), which affect the ratio of N-alkylated vs. O-alkylated products. For instance, heating Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate in DMSO yields competing N-ethylated and decarboxylated byproducts, highlighting the need for precise temperature and solvent control .

Q. How can spectroscopic and crystallographic methods resolve ambiguities in the structural characterization of this compound?

- 1H NMR : Key signals include the methoxy group (~δ 3.9–4.1 ppm) and aromatic protons influenced by electron-withdrawing substituents (Cl, F).

- X-ray crystallography : Critical for confirming substituent positions and intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds). For related compounds, SHELX programs are used for refinement, with SHELXL97 enabling high-resolution structural analysis .

- MS and IR : Confirm molecular weight (269.66 g/mol) and functional groups (e.g., ester C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact biological activity in fluoroquinolone derivatives?

Positional isomerism significantly affects antimicrobial efficacy. For example:

- C7 Fluoro : Enhances DNA gyrase/topoisomerase IV inhibition.

- C8 Nitro : Introduces steric hindrance but may reduce solubility.

- C6 Methoxy : Modulates pharmacokinetics by altering lipophilicity.

In a study, Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate showed altered packing due to C–H⋯O interactions, which could influence bioavailability . Comparative assays on analogs with methoxy vs. hydroxy groups at C6 revealed differences in MIC values against S. aureus and E. coli .

Q. How can conflicting crystallographic and spectroscopic data be resolved during structure elucidation?

Contradictions may arise from dynamic processes (e.g., tautomerism) or disordered crystal packing. Strategies include:

- Temperature-dependent NMR : Identifies tautomeric equilibria (e.g., keto-enol forms).

- High-resolution X-ray data : Using SHELXTL for refinement, especially for twinned crystals or high-symmetry space groups .

- DFT calculations : Validate experimental NMR shifts against theoretical models for ambiguous substituent positions .

Q. What methodologies optimize the synthesis of novel triazolo-methyl derivatives from this compound?

A two-step protocol is commonly employed:

N-Propargylation : React the quinoline core with propargyl bromide to introduce an alkyne group.

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides under Sharpless conditions yields triazole-substituted derivatives .

Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane), with yields >70% reported for antimicrobial candidates .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.